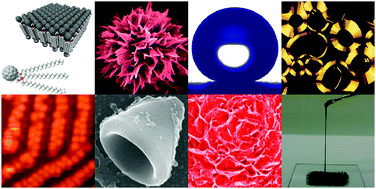Supramolecular soft and hard materials based on self-assembly algorithms of alkyl-conjugated fullerenes
Chemical Communications Pub Date: 2010-03-30 DOI: 10.1039/C001723J
Abstract
Dimensionally controlled and hierarchically assembled supramolecular architectures in nano/micro/bulk length scales are formed by self-organization of alkyl-conjugated fullerenes. The simple molecular design of covalently attaching hydrophobic long alkyl chains to


Recommended Literature
- [1] Converting 3D rigid metal–organic frameworks (MOFs) to 2D flexible networks via ligand exchange for enhanced CO2/N2 and CH4/N2 separation†
- [2] Understanding the DNA binding of novel non-symmetrical guanidinium/2-aminoimidazolinium derivatives†‡
- [3] Structural transformations in zopiclone
- [4] Back cover
- [5] Selective and high yield transformation of glycerol to lactic acid using NNN pincer ruthenium catalysts†
- [6] Deep non-invasive Raman spectroscopy of living tissue and powders†
- [7] An efficient two-photon fluorescent probe for measuring γ-glutamyltranspeptidase activity during the oxidative stress process in tumor cells and tissues†
- [8] Photochromic diarylethene induced fluorescence switching materials constructed by non-covalent interactions
- [9] Ionic conductivity, mechanical strength and Li-ion battery performance of mono-functional and bi-functional (“Janus”) “soggy sand” electrolytes†
- [10] Three-dimensional protein microarrays fabricated on reactive microsphere modified COC substrates†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 169555-93-5
-
CAS no.: 141-14-0
-
CAS no.: 170230-88-3









